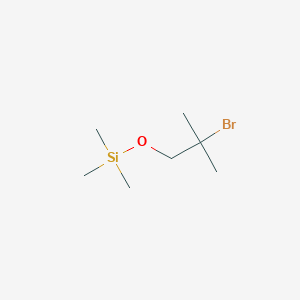
(2-Bromo-2-methylpropoxy)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-2-methylpropoxy)trimethylsilane is an organosilicon compound characterized by the presence of a bromine atom, a methyl group, and a trimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-2-methylpropoxy)trimethylsilane typically involves the reaction of 2-bromo-2-methylpropanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2-Bromo-2-methylpropanol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-2-methylpropoxy)trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding alcohol.
Reduction: The compound can be reduced to form different products depending on the reducing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone, which can replace the bromine atom with an iodine atom.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
Substitution Reactions: Products include (2-Iodo-2-methylpropoxy)trimethylsilane.
Hydrolysis: Products include 2-bromo-2-methylpropanol.
Reduction: Products depend on the specific reducing agent and conditions used.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-2-methylpropoxy)trimethylsilane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Materials Science: It can be used in the preparation of silicon-containing polymers and materials.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical agents.
Catalysis: It can serve as a catalyst or catalyst precursor in certain chemical reactions.
Wirkmechanismus
The mechanism of action of (2-Bromo-2-methylpropoxy)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom and the trimethylsilyl group play key roles in its reactivity. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the trimethylsilyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding alcohol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromovinyl)trimethylsilane: Similar in structure but contains a vinyl group instead of a methyl group.
(2-Bromopropoxy)trimethylsilane: Similar but with a propoxy group instead of a methyl group.
Trimethylsilane: Contains only the trimethylsilyl group without the bromine and methyl groups.
Uniqueness
(2-Bromo-2-methylpropoxy)trimethylsilane is unique due to the presence of both a bromine atom and a trimethylsilyl group, which confer distinct reactivity and chemical properties. This combination allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis and other applications.
Eigenschaften
Molekularformel |
C7H17BrOSi |
|---|---|
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
(2-bromo-2-methylpropoxy)-trimethylsilane |
InChI |
InChI=1S/C7H17BrOSi/c1-7(2,8)6-9-10(3,4)5/h6H2,1-5H3 |
InChI-Schlüssel |
DGZZBMLPQMAVHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO[Si](C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763564.png)
![tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11763571.png)

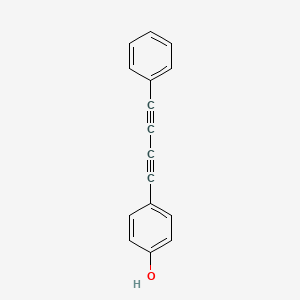
![exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B11763589.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one](/img/structure/B11763595.png)

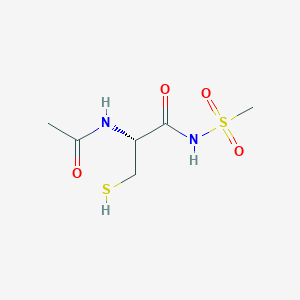
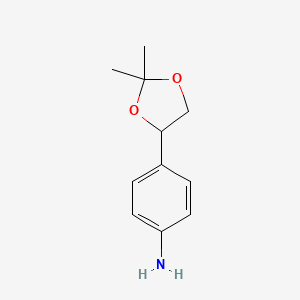
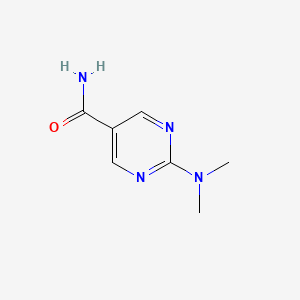
![(R)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11763632.png)
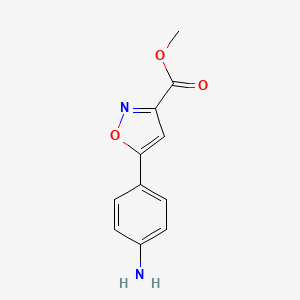
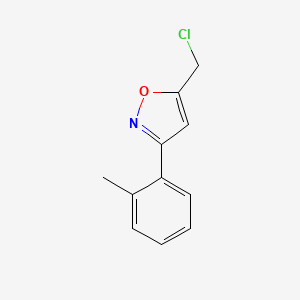
![7-nitro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B11763652.png)
